molecular formula C23H24N2O3S2 B2711326 4-isopropyl-N-(2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzenesulfonamide CAS No. 955651-57-7

4-isopropyl-N-(2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzenesulfonamide

Cat. No. B2711326
CAS RN: 955651-57-7
M. Wt: 440.58
InChI Key: ZAMJUAFDRFBVDA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-isopropyl-N-(2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzenesulfonamide is a useful research compound. Its molecular formula is C23H24N2O3S2 and its molecular weight is 440.58. The purity is usually 95%.
BenchChem offers high-quality 4-isopropyl-N-(2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-isopropyl-N-(2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Carbonic Anhydrase Inhibition

Molecular Interactions and Selectivity : Research has shown that derivatives of benzenesulfonamides, including compounds structurally related to 4-isopropyl-N-(2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzenesulfonamide, interact with human carbonic anhydrases (hCAs) to inhibit their activity. These interactions are crucial for designing inhibitors with selectivity toward different isoforms of carbonic anhydrases, which are therapeutic targets for conditions like glaucoma, epilepsy, and some forms of cancer (Bruno et al., 2017).

Designing Isoform-Selective Inhibitors : The design of novel benzenesulfonamide derivatives aims to improve selectivity towards druggable carbonic anhydrase isoforms by introducing hydrophobic or hydrophilic functionalities. This approach has led to the discovery of compounds with remarkable inhibition for specific hCA isoforms, such as hCA VII, and has shed light on the importance of nonpolar contacts for inhibitor efficacy (Buemi et al., 2019).

Antitumor and Antimetastatic Activities : Some benzenesulfonamide derivatives have shown potential in inhibiting tumor-specific carbonic anhydrase isoforms, such as hCA IX and XII. These isoforms are associated with cancer cell proliferation and metastasis. Compounds displaying selective inhibition of these isoforms may offer new avenues for anticancer therapy, highlighting the therapeutic potential of these derivatives in managing diseases like breast cancer (Pacchiano et al., 2011).

properties

IUPAC Name

4-propan-2-yl-N-[2-(thiophene-2-carbonyl)-3,4-dihydro-1H-isoquinolin-7-yl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N2O3S2/c1-16(2)17-6-9-21(10-7-17)30(27,28)24-20-8-5-18-11-12-25(15-19(18)14-20)23(26)22-4-3-13-29-22/h3-10,13-14,16,24H,11-12,15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAMJUAFDRFBVDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(CCN(C3)C(=O)C4=CC=CS4)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-isopropyl-N-(2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzenesulfonamide

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